molecular formula C23H31Cl2F2N3O B1473715 Amperozide Dihydrochloride CAS No. 1307807-06-2

Amperozide Dihydrochloride

Cat. No.: B1473715
CAS No.: 1307807-06-2
M. Wt: 474.4 g/mol
InChI Key: KOTPHFATFCZQQO-UHFFFAOYSA-N
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Description

Contextualization within Pharmacological Research Frameworks

Amperozide (B1665485) is classified as an atypical antipsychotic, a group of drugs that emerged after the 1970s. wikipedia.org This classification is primarily due to its mechanism of action, which diverges significantly from that of "typical" or first-generation antipsychotics. wikipedia.orgwikipedia.org The pharmacological framework for typical antipsychotics is centered on potent antagonism of dopamine (B1211576) D2 receptors. nih.govswinburne.edu.au In contrast, Amperozide exhibits a high affinity for serotonin (B10506) 5-HT2A receptors and only a moderate to low affinity for dopamine D2 receptors. ebi.ac.uknih.govmedchemexpress.com This profile, characterized by potent 5-HT2A antagonism relative to D2 antagonism, is a hallmark of many atypical antipsychotics. wikipedia.org

Research indicates that Amperozide does not simply block dopamine receptors but modulates dopaminergic pathways, inhibiting dopamine release and altering the firing patterns of dopaminergic neurons. wikipedia.orgdrugbank.com Behavioral, biochemical, and electrophysiological studies suggest that Amperozide preferentially affects mesolimbic and mesocortical dopamine neurotransmission over the nigrostriatal pathway. nih.govnih.gov This limbic selectivity was a key focus of its research, suggesting a mechanism that could be effective for psychotic symptoms with a lower potential for certain motor side effects associated with strong D2 blockade. nih.govnih.gov Further studies using in vivo microdialysis showed that Amperozide can increase the extracellular release of dopamine in brain regions like the caudate putamen and nucleus accumbens. researchgate.netairitilibrary.com Its action is considered complex, involving not only 5-HT2A/D2 antagonism but also potential effects on the serotonin transporter. nih.govresearchgate.net

Historical Trajectories of Academic Inquiry into Atypical Agents

The academic and pharmaceutical inquiry into atypical agents represents a significant evolution in psychiatric medicine. The era of "typical" antipsychotics began with the discovery of chlorpromazine (B137089) in the 1950s, which revolutionized psychiatric practice. nih.gov These first-generation drugs, however, were strongly associated with extrapyramidal motor side effects due to their potent blockade of D2 receptors. nih.govourworldindata.org

The development of clozapine (B1669256) in the 1960s marked a pivotal moment and the beginning of the "atypical" concept. ourworldindata.orgcambridge.org Clozapine was found to be an effective antipsychotic but, crucially, did not produce the same level of extrapyramidal effects in animal studies. nih.govcambridge.org Its mechanism, featuring weaker D2 receptor blockade and significant activity at other receptors like serotonin, challenged the prevailing belief that D2 antagonism was the sole mediator of antipsychotic efficacy. cambridge.orgcambridge.org Despite an early setback due to safety concerns, clozapine was reintroduced in the 1990s for treatment-resistant schizophrenia, cementing the concept of "atypicality" and inspiring further research. cambridge.orgcambridge.org

This shift created a fertile ground for the investigation of compounds like Amperozide. The 1990s saw the rise of numerous atypical antipsychotics, with research focusing on agents possessing a serotonin-dopamine antagonist profile. wikipedia.orgnih.gov The goal was to develop drugs with a broader spectrum of efficacy and a more favorable side-effect profile. Amperozide, with its potent 5-HT2A antagonism and comparatively weak D2 affinity, fit squarely within this new paradigm of inquiry. nih.govncats.io Its investigation was part of a broader scientific movement away from a purely dopamine-centric hypothesis of schizophrenia towards more nuanced models involving multiple neurotransmitter systems. swinburne.edu.au

Significance of Preclinical Investigations in Compound Evaluation

Preclinical investigations are a cornerstone of modern drug development, providing the foundational evidence for a compound's potential therapeutic use and mechanism of action. researchgate.net The fundamental premise is that results from nonhuman models can be predictive of outcomes in humans. researchgate.net For psychoactive compounds like Amperozide, preclinical studies are indispensable for characterizing their pharmacological and behavioral profiles before they can be considered for human trials.

These investigations typically involve a battery of in vitro and in vivo tests. In vitro receptor binding assays, for instance, are used to determine a compound's affinity for various neurotransmitter receptors, which is crucial for understanding its primary mechanism of action. pubcompare.ai For Amperozide, these studies established its high affinity for 5-HT2A receptors and lower affinity for D2 and other receptors. ebi.ac.uknih.gov

In vivo animal models are used to assess the functional consequences of this receptor binding profile. researchgate.netnih.gov Models of behavior, such as amphetamine-induced hyperlocomotion, are used to evaluate potential antipsychotic efficacy. researchgate.netnih.gov Studies showed that Amperozide could inhibit this behavior, suggesting antipsychotic-like effects. nih.gov Furthermore, preclinical models allow for the examination of a drug's effects on specific neural circuits, as seen in the microdialysis studies that demonstrated Amperozide's ability to modulate dopamine release in distinct brain regions. ebi.ac.ukresearchgate.net These preclinical evaluations are critical for building a scientific rationale for a compound's use and for predicting both its potential benefits and its limitations. researchgate.netfda.gov

Research Data Tables

The following tables present key findings from preclinical research on Amperozide.

Table 1: Receptor Binding Affinity of Amperozide

This table shows the binding affinity of Amperozide for various neurotransmitter receptors, expressed as the inhibition constant (Ki) in nanomoles per liter (nmol/L). A lower Ki value indicates a higher binding affinity.

ReceptorKi (nmol/L)Source(s)
Serotonin 5-HT2A16 nih.gov
Serotonin Transporter49 nih.gov
Alpha-1 Adrenergic172 nih.gov
Dopamine D4.4384 nih.gov
Dopamine D2 (Striatal)540 nih.gov
Dopamine D4.2769 nih.gov

Table 2: Effects of Amperozide on Neurotransmitter Systems in Preclinical Models

This table summarizes the observed effects of Amperozide on dopamine and serotonin systems in various in vitro and in vivo preclinical studies.

Experimental ModelObservationConclusion/ImplicationSource(s)
In vivo Microdialysis (Rat)Increased extracellular dopamine release in caudate putamen and nucleus accumbens.Modulates dopamine system activity. researchgate.netairitilibrary.com
Amphetamine-Induced Hyperlocomotion (Rat)Inhibited amphetamine-induced hyperlocomotion.Suggests potential antipsychotic efficacy. researchgate.netnih.gov
Perfused Rat Striatal TissueInhibited amphetamine-stimulated dopamine release.Interacts with dopamine release mechanisms. ncats.io
Rat Cerebral CortexChronic treatment reduced the number of 5-HT2 receptors.Demonstrates receptor regulation with long-term exposure. tandfonline.com

Compound Reference Table

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N3O.2ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPHFATFCZQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Modalities and Mechanisms of Action

Receptor Binding Affinities and Selectivity Profiles

The interaction of Amperozide (B1665485) Dihydrochloride with neuronal receptors has been quantified through in vitro radioligand binding assays, revealing a distinct hierarchy of affinities across different neurotransmitter systems.

Adrenergic Receptor System Interactions (e.g., Alpha-1 Adrenergic Receptors)

Amperozide Dihydrochloride displays a moderate affinity for alpha-1 adrenergic receptors. nih.gov Research has determined a Ki value of approximately 172 nM for these receptors in rat cerebral cortical membranes. nih.gov This interaction is less potent than its binding to 5-HT2A receptors but more significant than its affinity for D2 receptors, suggesting a potential modulatory role on the adrenergic system.

Interactions with Other Neurotransmitter Receptor Systems

Investigations into the broader receptor binding profile of this compound have revealed a low affinity for several other neurotransmitter receptors. nih.gov These include the 5-HT1A, alpha-2 adrenergic, dopamine (B1211576) D1, muscarinic M1 and M2, and opiate sigma receptors. nih.gov This relative lack of interaction with these other receptor systems underscores the selectivity of amperozide, primarily for the 5-HT2A receptor.

Receptor Binding Affinities of this compound
ReceptorAffinity (Ki in nM)Reference
5-HT2A16.5 nih.gov
Alpha-1 Adrenergic172 nih.gov
Dopamine D2 (Striatal)540 nih.gov
Dopamine D2 (Limbic)403 nih.gov
5-HT1ALow nih.gov
Alpha-2 AdrenergicLow nih.gov
Dopamine D1Low nih.gov
Muscarinic M1/M2Low nih.gov
Opiate SigmaLow nih.gov

Neurotransmitter Dynamics Modulation

Beyond its direct receptor binding profile, this compound actively modulates the dynamics of key neurotransmitters, particularly dopamine. Its effects on dopamine release and uptake are complex and appear to be dependent on the specific physiological or pharmacological context.

Dopamine Release and Uptake Regulation

This compound exerts a multifaceted influence on dopamine neurotransmission. It has been shown to inhibit the amphetamine-stimulated release of dopamine in a dose-dependent manner. nih.gov In studies using perfused rat striatal tissue, amperozide significantly inhibited dopamine release stimulated by amphetamine. nih.gov Conversely, the same research indicated that amperozide can enhance the electrically stimulated release of dopamine from striatal slices. nih.gov

Furthermore, amperozide has demonstrated properties of a dopamine uptake inhibitor. nih.gov In vitro studies have shown that it can inhibit the uptake of dopamine in both chopped striatal tissue and synaptosomes, with IC50 values of 18 µM and 1.0 µM, respectively. nih.gov This inhibition of dopamine reuptake could contribute to an increase in the synaptic concentration of dopamine.

Noradrenaline Uptake Inhibition

Amperozide has also been shown to inhibit the uptake of noradrenaline in vitro. wikipedia.org Studies using rat cortical synaptosomes revealed an IC50 value of 0.78 microM for noradrenaline uptake inhibition. wikipedia.org This action suggests that amperozide can also modulate noradrenergic neurotransmission, which may play a role in its therapeutic and side-effect profile.

In Vitro Uptake Inhibition of Amperozide
NeurotransmitterTissue PreparationIC50 (microM)
Serotonin (B10506)Synaptosomes from frontal cortex0.32
NoradrenalineCortical synaptosomes0.78

Cellular and Molecular Signaling Pathway Investigations

The pharmacological effects of this compound are rooted in its interactions with specific cellular and molecular signaling pathways. Its primary action as a 5-HT2A receptor antagonist is central to its mechanism.

Effects on Intracellular Messengers (e.g., Inositol (B14025) Phosphate (B84403) Formation)

The serotonin 5-HT2A receptor, the primary target of amperozide, is a G protein-coupled receptor (GPCR) that is known to couple to the Gq/11 protein. Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is responsible for the release of intracellular calcium stores, while DAG activates protein kinase C.

As a 5-HT2A receptor antagonist, it is hypothesized that amperozide would block the serotonin-induced formation of inositol phosphates. However, specific studies detailing the direct effects of this compound on inositol phosphate formation and other intracellular messengers are not extensively available in the current body of scientific literature. Therefore, while the theoretical mechanism involves the attenuation of this signaling cascade, direct experimental evidence and detailed quantitative data on amperozide's impact on inositol phosphate levels remain to be fully elucidated.

Comparative Pharmacological Analyses with Related Chemical Entities

The pharmacological profile of amperozide is often compared with other atypical antipsychotic drugs, particularly those that also exhibit a high affinity for 5-HT2A receptors and a lower affinity for D2 receptors.

One key comparator is clozapine (B1669256) . Both amperozide and clozapine demonstrate a preferential increase in dopamine release in the medial prefrontal cortex compared to the nucleus accumbens, an effect attributed to their 5-HT2A antagonistic properties. nih.gov For instance, a 10 mg/kg dose of amperozide was found to increase dopamine release in the medial prefrontal cortex by 326%, while a similar dose of clozapine resulted in a 279% increase. nih.gov In contrast, both drugs had a much less pronounced effect on dopamine release in the nucleus accumbens. nih.gov

Another relevant compound for comparison is ritanserin (B1680649) , a selective 5-HT2A/2C receptor antagonist. Both amperozide and ritanserin have been shown to inhibit amphetamine-induced hyperlocomotion. nih.gov However, a notable difference is that amperozide, but not ritanserin, was found to reduce haloperidol-induced catalepsy, suggesting a more complex mechanism of action for amperozide that may involve more than just 5-HT2 receptor antagonism. nih.gov

Comparative Effects of Amperozide and Related Compounds on Dopamine Release
CompoundDose (mg/kg)% Increase in Dopamine Release (Medial Prefrontal Cortex)% Increase in Dopamine Release (Nucleus Accumbens)
Amperozide10326%~30%
Clozapine10279%98%

Behavioral and Neurobiological Effects in Preclinical Models

Studies on Spontaneous and Psychostimulant-Induced Locomotor Activity

Amperozide's influence on motor function has been evaluated both in terms of its intrinsic effects on spontaneous movement and its ability to modulate the hyperactivity induced by psychostimulants like amphetamine.

In studies using mice, Amperozide (B1665485) administered on its own demonstrated a dose-dependent effect on spontaneous locomotor activity. While lower doses had no significant effect on movement, doses greater than 0.25 mg/kg were found to cause statistically significant decreases in motor activity. nih.gov This suggests a suppressive effect on spontaneous locomotion at higher concentrations. nih.gov

A key area of investigation has been Amperozide's interaction with the dopamine (B1211576) system, particularly in the context of psychostimulant-induced hyperactivity. Preclinical studies have shown that Amperozide can effectively counteract the locomotor stimulation caused by d-amphetamine. For instance, a 0.25 mg/kg dose of Amperozide was shown to depress amphetamine-induced locomotor activity by 40% in mice. nih.gov This antagonistic effect points towards an interaction with the neurochemical pathways activated by amphetamines. nih.govnih.gov The mechanism for this is believed to be linked to Amperozide's ability to inhibit the amphetamine-induced release of dopamine in the nucleus accumbens, a brain region critically involved in locomotor activity. nih.gov

Parameter Amperozide Effect Animal Model
Spontaneous Locomotor Activity Dose-dependent decrease (significant at >0.25 mg/kg)Mice
Amphetamine-Induced Hyperactivity Attenuated/depressed the stimulant effectMice

Investigations into Social and Aggressive Behaviors in Animal Models

Amperozide has been extensively studied for its potential to modulate social and aggressive behaviors, with findings indicating a significant capacity to reduce aggression and promote prosocial interactions in various animal models.

Research has identified Amperozide as a potent antagonist of aggressive behaviors. In studies involving isolated male mice, Amperozide effectively reduced aggression. nih.gov It also showed a strong inhibitory effect on muricidal behavior (mouse-killing by a rat), a model often used to screen for anti-aggressive properties of pharmacological compounds. nih.gov

Conversely, Amperozide has demonstrated the ability to enhance social engagement. In rat models, the compound has been shown to promote social interactions. researchgate.net Furthermore, it was found to reverse the social withdrawal induced by cocaine administration, restoring social behaviors to levels observed in control animals. researchgate.net This suggests a potential role in mitigating the social deficits associated with substance use. researchgate.net

Behavioral Model Effect of Amperozide Animal Species
Isolation-Induced Aggression Reduced aggressive behaviorMice
Muricidal Behavior Potent antagonist of this behaviorRats
Social Interaction Promoted social engagementRats
Cocaine-Induced Social Withdrawal Restored social interactions to near control levelsRats

Modulation of Stress-Related Physiological and Behavioral Responses in Animal Models

The effects of Amperozide have also been assessed in preclinical models of anxiety and depression, where it has demonstrated anxiolytic-like and antidepressant-like properties.

In the Vogel's conflict test in rats, a model where punished drinking behavior is used to assess anxiety, lower doses of Amperozide increased the number of shocks the animals were willing to accept to drink, which is indicative of an anxiolytic effect. nih.govnih.gov Similarly, in Montgomery's conflict test, low doses of Amperozide increased the percentage of time rats spent in the open, more anxiety-provoking arms of a maze. nih.gov However, it was noted that higher doses did not produce these anxiolytic-like effects and could even decrease the number of accepted shocks, suggesting a complex dose-response relationship. nih.gov

In addition to its effects on anxiety-like behaviors, Amperozide has shown potential antidepressant activity in the "despair test" or forced swim test. nih.gov In this model, a reduction in immobility time is interpreted as an antidepressant-like effect. The findings from these models suggest that Amperozide can modulate behavioral responses to stressful and aversive situations. nih.govnih.gov

Stress/Anxiety Model Observed Effect of Amperozide (Low Doses) Animal Species
Vogel's Conflict Test Increased acceptance of shocks (anticonflict effect)Rats
Montgomery's Conflict Test Increased time spent in open armsRats
Despair Test (Forced Swim) Displayed an antidepressant-like effectNot specified

Regional Brain Neurochemical Correlates of Behavioral Observations (e.g., Nucleus Accumbens, Striatum, Medial Prefrontal Cortex)

To understand the neurobiological underpinnings of its behavioral effects, studies have examined how Amperozide alters neurochemistry in specific brain regions associated with psychosis, motivation, and motor control. Microdialysis studies in awake, freely moving rats have provided significant insights into its mechanism of action.

In both the striatum and the nucleus accumbens, Amperozide administration led to a dose-dependent increase in the extracellular levels of dopamine (DA). nih.govnorthwestern.edu It produced a similar, though less pronounced, effect on the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in these same regions. nih.gov

Crucially, Amperozide was found to dose-dependently attenuate the large surge in dopamine release caused by d-amphetamine in both the striatum and the nucleus accumbens. nih.gov The inhibition of amphetamine-induced dopamine release in the nucleus accumbens provides a direct neurochemical explanation for Amperozide's ability to reduce amphetamine-induced locomotor hyperactivity. nih.gov This modulation of the mesolimbic dopamine system is a key characteristic of its neuropharmacological profile. researchgate.net While the effects on the prefrontal cortex are less specifically detailed in the provided context, the primary action appears focused on the dopaminergic pathways within the striatal and accumbal areas. nih.govnih.gov

Brain Region Effect of Amperozide Alone Effect of Amperozide on d-Amphetamine-Induced Changes
Nucleus Accumbens Increased extracellular Dopamine and DOPACAttenuated the large increase in Dopamine release
Striatum Increased extracellular Dopamine and DOPACAttenuated the large increase in Dopamine release
Medial Prefrontal Cortex Not specifically detailedNot specifically detailed

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Systems

Detailed preclinical studies comprehensively defining the absorption, distribution, metabolism, and excretion (ADME) profile of amperozide (B1665485) in non-human systems are not extensively described in publicly available scientific literature. Typically, antipsychotic drugs undergo significant first-pass metabolism, are highly protein-bound, and require hepatic biotransformation for subsequent elimination. However, specific parameters for amperozide, such as its oral bioavailability, plasma clearance rates, volume of distribution, and primary routes of excretion in preclinical species, remain to be fully elucidated in published research.

Metabolic studies have identified a metabolite of amperozide, designated as FG5620. nih.gov This metabolite has been characterized as having 5 to 10 times lower pharmacological activity compared to the parent compound, amperozide. nih.gov While N-deethylation is a common metabolic pathway for piperazine-containing compounds, direct confirmation of FG5620 as the N-deethylated form of amperozide is not explicitly stated in the reviewed literature. Further characterization is needed to definitively establish its chemical structure and full pharmacological profile.

Receptor Occupancy and Functional Pharmacodynamic Markers in Preclinical Models

Amperozide's interaction with central nervous system receptors has been characterized in various preclinical models, revealing a distinct binding profile. In vitro radioligand binding assays have established its high affinity for serotonin (B10506) 5-HT2A receptors and moderate affinity for α1-adrenergic receptors. nih.gov Conversely, its affinity for dopamine (B1211576) D2 receptors is notably low. nih.gov

In vivo studies in rats corroborate these findings. Amperozide demonstrates potent occupancy of 5-HT2 binding sites in the cortex. However, even at high doses, it does not significantly displace radioligand binding from D2 receptors in key brain regions like the striatum or olfactory tubercle, suggesting that its mechanism of action is unlikely mediated by direct D2 receptor blockade. nih.gov

In Vitro Receptor Binding Affinity (Ki) of Amperozide
ReceptorAffinity (Ki, nmol/L)Source
Serotonin 5-HT2A16 nih.gov
Dopamine D2 (Striatal)540 nih.gov
α1-Adrenergic (Cortical)172 nih.gov
Serotonin Transporter49 nih.gov
Dopamine D4.4384 nih.gov
Dopamine D4.2769 nih.gov

Dose-Response Relationships in In Vitro and In Vivo Non-Clinical Studies

The pharmacodynamic effects of amperozide exhibit clear dose-dependency in both in vitro and in vivo non-clinical studies. In vitro, amperozide dose-dependently inhibits the amphetamine-stimulated release of dopamine from rat striatal tissue. nih.gov

In vivo microdialysis studies in awake, freely moving rats have demonstrated that systemic administration of amperozide leads to a dose-dependent increase in extracellular dopamine levels in both the striatum and nucleus accumbens. nih.gov Furthermore, amperozide dose-dependently attenuates the large increase in dopamine release induced by d-amphetamine in these brain regions. nih.gov Another study showed that amperozide administration preferentially increases dopamine outflow in the medial prefrontal cortex in a dose-dependent manner. nih.gov For instance, a 5.0 mg/kg dose increased dopamine outflow in the medial prefrontal cortex by 207%, while a higher dose of 10 mg/kg resulted in a 326% increase. nih.gov Additionally, amperozide has been shown to dose-dependently increase plasma corticosterone (B1669441) levels in rats. nih.gov Behavioral studies have also established a dose-response relationship, with an ED50 of 0.16 mg/kg for the antagonism of muricidal behavior in rats. nih.gov

In Vivo Dose-Response Effects of Amperozide in Rats
Model/AssayDose Range (s.c.)Observed EffectBrain RegionSource
Microdialysis2-10 mg/kgSignificant, dose-dependent increase in extracellular dopamine levels.Striatum & Nucleus Accumbens nih.gov
Microdialysis1-5 mg/kgDose-dependent attenuation of d-amphetamine-induced dopamine release.Striatum & Nucleus Accumbens nih.gov
Microdialysis5.0 mg/kg207% increase in dopamine outflow.Medial Prefrontal Cortex nih.gov
Microdialysis10 mg/kg326% increase in dopamine outflow.Medial Prefrontal Cortex nih.gov
Plasma CorticosteroneNot specifiedDose-dependent increase in plasma corticosterone.N/A (Systemic) nih.gov
Behavioral Assay (Muricidal)ED50 = 0.16 mg/kgPotent antagonism of muricidal behavior.N/A nih.gov

Methodological Approaches in Amperozide Dihydrochloride Research

In Vitro Assay Development and Application (e.g., Radioligand Binding, Neurotransmitter Release Assays, Uptake Assays)

The characterization of Amperozide (B1665485) Dihydrochloride's pharmacological profile has heavily relied on a variety of in vitro assays. These laboratory-based techniques allow for the detailed examination of the compound's interaction with specific molecular targets, such as receptors and transporters, in a controlled environment.

Radioligand Binding Assays: Radioligand binding assays have been fundamental in determining the affinity of Amperozide for various central nervous system receptors. creative-bioarray.com These assays measure the ability of a non-labeled compound (Amperozide) to displace a radioactively labeled ligand from a specific receptor. creative-bioarray.com The results are typically expressed as the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors.

Studies have consistently shown that Amperozide possesses a high affinity for serotonin (B10506) 5-HT2A receptors. nih.govnih.gov In contrast, its affinity for dopamine (B1211576) D2 receptors is considerably lower. nih.govnih.gov Research has also demonstrated moderate affinity for α1-adrenergic receptors. nih.govnih.gov The affinity for other receptor subtypes, including dopamine D1, 5-HT1A, muscarinic M1 and M2, and other adrenergic receptors, has been found to be low. nih.gov

Binding Affinity (Ki) of Amperozide at Various Receptors
ReceptorAffinity (Ki) ValueSource Tissue
Serotonin 5-HT2A16.5 ± 2.1 nMRat Cerebral Cortex
α1-Adrenergic172 ± 14 nMRat Cerebral Cortex
Dopamine D2 (Striatal)540 ± 59 nMRat Striatum
Dopamine D2 (Limbic)403 ± 42 nMRat Limbic Forebrain
Dopamine D4.4384 nMTransfected COS7 Cells
Dopamine D4.2769 nMTransfected COS7 Cells

Functional and Uptake Assays: Beyond simply binding to receptors, functional assays investigate the consequence of that binding. For Amperozide, its antagonist properties at the 5-HT2 receptor were confirmed by its ability to inhibit serotonin-induced formation of inositol-1-phosphate in human blood platelets, an intracellular response mediated by this receptor. nih.gov

Uptake assays are used to determine if a compound interferes with the reabsorption of neurotransmitters from the synaptic cleft into the presynaptic neuron. Amperozide was found to compete for [3H]paroxetine binding, indicating an interaction with the serotonin transporter. nih.gov This suggests that part of its mechanism may involve the inhibition of serotonin reuptake. nih.gov

Electrophysiological Recording Techniques (e.g., Midbrain Dopamine Neurons)

Electrophysiology involves measuring the electrical activity of neurons to understand how a compound alters their firing patterns. nih.govdrexel.edu Research on Amperozide has utilized these techniques to study its effects on midbrain dopamine (DA) neurons, which are critical in regulating motivation and reward. nih.govacnp.org

Studies involving in vivo electrophysiological recordings in anesthetized rats have revealed that Amperozide has distinct effects on different populations of midbrain dopamine neurons. nih.gov While the activity of DA cells in the substantia nigra was largely unaffected, neurons in the ventral tegmental area (VTA) showed two types of responses:

Excitation: An increased firing rate and more burst firing.

Regularization: A change from an irregular or bursting pattern to a more regular, pacemaker-like firing pattern. nih.gov

These findings suggest that Amperozide selectively modulates the activity of the mesolimbocortical dopamine system, which originates in the VTA, rather than the nigrostriatal system. nih.gov Other electrophysiological studies have also investigated Amperozide's effects on different neuronal systems, such as the noradrenergic neurons of the locus coeruleus, where it was found to increase their firing rates. nih.gov

Advanced Analytical Techniques for Compound and Metabolite Quantification

The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). medcraveonline.com This method offers high sensitivity and selectivity, allowing for the precise measurement of the parent drug and its metabolites simultaneously, even at very low concentrations. shimadzu.com.cn

The general workflow involves:

Sample Preparation: Extraction of the analytes (Amperozide and its metabolites) from the biological matrix to remove interfering substances.

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, where the parent compound and its metabolites are separated based on their physicochemical properties as they pass through a column.

Detection and Quantification: As the separated compounds exit the column, they are ionized and enter a mass spectrometer. The mass spectrometer identifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns, providing highly specific detection and quantification. mdpi.com

These advanced analytical methods are implicitly used in the microdialysis studies mentioned previously, where they enable the quantification of dopamine and its metabolites in the collected dialysate samples. nih.govnorthwestern.edu Such techniques are critical for establishing the relationship between drug concentration in the brain and the observed neurochemical and behavioral effects.

Emerging Research Avenues and Future Directions

Elucidation of Novel Molecular Targets and Interaction Pathways

Initial research established Amperozide's high affinity for serotonin (B10506) 5-HT2A receptors and moderate to low affinity for dopamine (B1211576) D2 and D4 receptors. nih.gov However, ongoing studies are working to fully delineate its complete interaction profile. Amperozide (B1665485) is known to interact with several key molecular targets within the central nervous system. Its primary activity is characterized by a high affinity for the serotonin 5-HT2A receptor, which is believed to be central to its atypical antipsychotic effects. nih.govnih.gov In contrast to typical neuroleptics, it displays significantly weaker affinity for dopamine D2 receptors. nih.govnih.gov

Below is a table summarizing the binding affinities of Amperozide for various molecular targets.

Molecular TargetBinding Affinity (Ki, nmol/L)Reference
Serotonin 5-HT2A Receptor16 nih.gov
Serotonin Transporter (SERT)49 nih.gov
α1-Adrenergic Receptor172 nih.gov
Dopamine D4.4 Receptor384 nih.gov
Dopamine D2 Receptor (Striatal)540 nih.gov
Dopamine D4.2 Receptor769 nih.gov
α2-Adrenergic Receptor3500 nih.gov

Structure-Activity Relationship Studies and Analog Development

The chemical structure of Amperozide, chemically N-ethyl-4-[4,4-bis(p-fluorophenyl)butyl]-1-piperazine-carboxamide, is based on a diphenylbutylpiperazine core. nih.gov This structural class is known for its psychoactive properties. Detailed public-domain research specifically dissecting the structure-activity relationships (SAR) of a wide range of Amperozide analogs is limited.

However, some insights can be gleaned from related compounds and metabolites. The core diphenylbutylpiperazine moiety is crucial for its activity. The N-ethylcarboxamide group on the piperazine (B1678402) ring and the bis(p-fluorophenyl)butyl group are key features. The pharmacological activity of its metabolite, known as FG5620, provides a point of comparison. FG5620 demonstrates a 5- to 10-fold lower pharmacological activity than the parent compound, Amperozide, suggesting that the metabolic alteration, likely involving the N-ethylcarboxamide group, significantly reduces its potency at its molecular targets. nih.gov This indicates that the specific substituent on the piperazine nitrogen is critical for optimal receptor interaction. Further research focusing on systematic modifications to the phenyl rings (e.g., altering the fluorine substitution) and the length and nature of the butyl chain and piperazine substituent could yield novel compounds with altered selectivity and potency, potentially leading to agents with more refined therapeutic profiles.

Contributions to Understanding Neurotransmitter System Pathophysiology

Amperozide has served as a valuable pharmacological tool for investigating the complex interplay between neurotransmitter systems, particularly the serotonergic and dopaminergic pathways implicated in psychosis and other CNS disorders. nih.gov Its distinct mechanism, characterized by potent 5-HT2A antagonism and weak D2 antagonism, helps to dissect the roles these two systems play in the pathophysiology of schizophrenia. nih.govnih.gov

Studies using Amperozide have provided evidence for the modulatory role of the serotonin system on dopamine function. For example, research has shown that Amperozide can preferentially increase dopamine release in the medial prefrontal cortex, a brain region where dopamine deficits are hypothesized to contribute to the negative and cognitive symptoms of schizophrenia. nih.gov At the same time, it can attenuate d-amphetamine-induced dopamine release in the nucleus accumbens and striatum. northwestern.edu This differential effect on various brain regions highlights the complex, region-specific interaction between serotonin 5-HT2A receptor blockade and dopamine neuron activity. By demonstrating that significant antipsychotic-like effects can be achieved without high D2 receptor blockade, research with Amperozide has helped to shift the focus of antipsychotic drug development towards compounds with multi-receptor profiles, particularly those targeting the 5-HT2A receptor. nih.govresearchgate.net

Q & A

Q. What is the primary pharmacological mechanism of amperozide dihydrochloride, and how is it validated in neurotransmitter studies?

this compound acts as a selective 5-HT2 receptor antagonist, validated through competitive binding assays and behavioral studies. For example, in rodent models, it was administered intraperitoneally (0.5 mg/kg) 30 minutes prior to amphetamine or cocaine exposure to assess its role in modulating dopaminergic and serotonergic pathways . Binding affinity studies (e.g., IC50 values) against 5-HT receptor subtypes are critical for confirming selectivity .

Q. What standardized protocols exist for handling this compound in laboratory settings?

Safety protocols include using nitrile gloves, chemical-resistant lab coats, and fume hoods for powder handling. Training documentation, as outlined in university safety SOPs, is mandatory for personnel. Deviations require approval from the Principal Investigator (PI), and Safety Data Sheets (SDS) must be accessible .

Q. How is the purity and stability of this compound ensured in experimental preparations?

Purity (>98%) is verified via Certificates of Analysis (COA) from suppliers. Stability testing involves HPLC or GC-FID under controlled conditions (e.g., pH, temperature) to detect degradation products. For long-term storage, lyophilized samples are stored at -20°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity of this compound across studies?

Discrepancies arise from differences in assay systems (e.g., in vitro vs. in vivo) or species-specific receptor expression. A systematic approach includes:

  • Cross-validating binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition).
  • Using knockout models to isolate 5-HT2 receptor contributions. Evidence from neurotransmitter signaling studies in small-cell lung carcinoma highlights its selectivity for 5-HT2 over 5-HT1B receptors .

Q. What methodological considerations are critical when designing combination therapy studies with this compound and other psychotropic agents?

Key factors include:

  • Dosing schedules : Administer amperozide 30 minutes prior to agonists (e.g., amphetamine) to ensure receptor blockade .
  • Solubility controls : Use saline or sterile water with ≤10% Tween 80 to prevent solvent-induced artifacts .
  • Synergy metrics : Apply isobolographic analysis to distinguish additive vs. synergistic effects.

Q. How can degradation products of this compound in environmental matrices (e.g., soil) be quantified?

Adapt GC-FID or LC-MS methods used for similar dihydrochloride compounds (e.g., Tilorone). Include:

  • Spiking soil samples with known concentrations.
  • Validating recovery rates using internal standards.
  • Monitoring for hydrolysis byproducts under varying pH conditions .

Q. What strategies improve reproducibility in cellular assays involving this compound?

Follow MIACARM guidelines:

  • Document metadata (e.g., cell passage number, serum batch).
  • Standardize assay conditions (e.g., 37°C, 5% CO2 for neuronal cultures).
  • Use reference inhibitors (e.g., ritanserin for 5-HT2 receptors) as positive controls .

Q. How does the dihydrochloride salt form influence amperozide’s pharmacokinetics compared to its hydrochloride counterpart?

The dihydrochloride form (2:1 HCl:base ratio) enhances solubility in aqueous buffers, improving bioavailability in oral administration studies. Stability comparisons under accelerated aging conditions (40°C/75% RH) are essential for formulation optimization .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For behavioral data, apply mixed-effects models to account for inter-animal variability. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address conflicting results between in vitro binding assays and in vivo efficacy studies?

  • Validate receptor occupancy levels in vivo using PET imaging.
  • Assess blood-brain barrier penetration via LC-MS/MS quantification in cerebrospinal fluid.
  • Consider off-target effects using broad-spectrum receptor profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.